

# Physical and chemical properties of Acerogenin G

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An In-depth Technical Guide to **Acerogenin G**: Physical Properties, Synthesis, and Biological Context

#### Introduction

Acerogenin G is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. It was first identified in Acer nikoense (Nikko maple), a species of maple native to Japan[1]. Diarylheptanoids as a group are known to possess a wide range of biological activities, making them subjects of interest in phytochemical and pharmacological research. This document provides a comprehensive technical overview of the known physical and chemical properties of Acerogenin G, its experimental protocols for isolation and synthesis, and the current understanding of its biological activity, intended for researchers, scientists, and professionals in drug development.

## **Physical and Chemical Properties**

The fundamental physicochemical properties of **Acerogenin G** have been determined through various analytical methods. These properties are crucial for its isolation, synthesis, and handling in a laboratory setting.

## **Core Properties**



The known quantitative data for **Acerogenin G** are summarized in the table below for clarity and ease of comparison.

Property	Value	Reference(s)
IUPAC Name	1,7-bis(4- hydroxyphenyl)heptan-3-one	[1]
CAS Number	130233-83-9	[1]
Molecular Formula	C19H22O3	[1]
Molecular Weight	298.38 g/mol	[1]
Exact Mass	298.15700 Da	[1]
Appearance	White Solid	
Predicted Density	1.149 g/cm <sup>3</sup>	_
LogP	4.01250	[1]

#### **Solubility and Storage**

Solubility: Specific quantitative solubility data (e.g., in mg/mL) for **Acerogenin G** in common laboratory solvents are not widely reported in the literature. However, based on its chemical structure and information from suppliers, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its diarylheptanoid structure suggests poor solubility in water.

Storage: For long-term stability, **Acerogenin G** should be stored under specific conditions to prevent degradation.

- Powder: Store at -20°C for up to 3 years.
- In Solvent: Prepare solutions fresh. For short-term storage, keep at -80°C for up to 1 year. It is recommended to store the compound away from direct sunlight and under a nitrogen atmosphere.

## **Spectroscopic Data**



Detailed 1H-NMR, 13C-NMR, and mass spectrometry characterization data are fundamental for structural confirmation. While the total synthesis has been published, specific, easily accessible spectral data files for **Acerogenin G** are not prevalent in public databases. The primary literature describing its synthesis is the most reliable source for this information[2]. Researchers requiring spectral confirmation should refer to the experimental section of the cited synthesis publications.

## **Experimental Protocols**

Methodologies for both the extraction of **Acerogenin G** from natural sources and its complete chemical synthesis have been established.

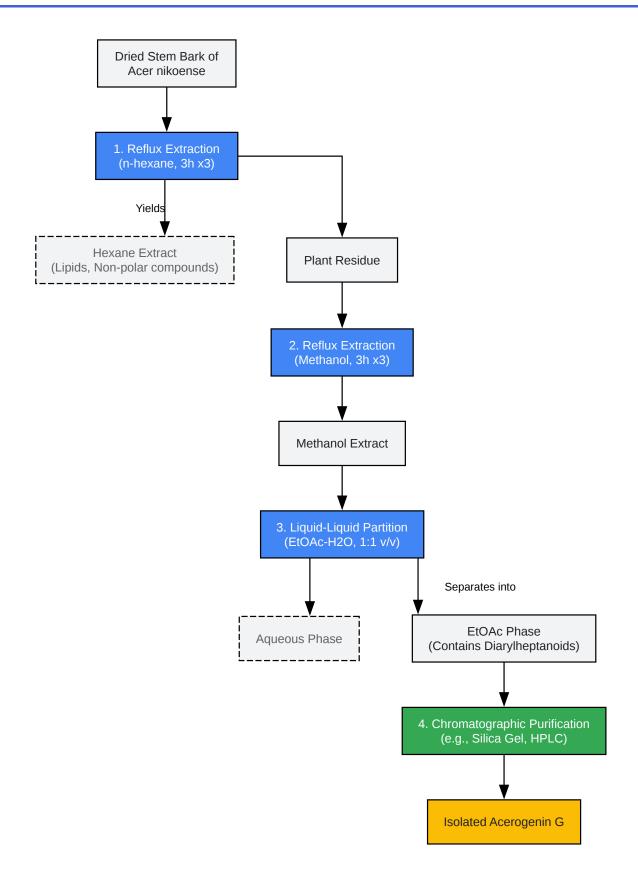
#### **Isolation from Acer nikoense**

**Acerogenin G** can be isolated from the stem bark of Acer nikoense. A general protocol involves multi-step extraction and purification.

#### Methodology:

- Initial Extraction: The dried and finely cut stem bark is first subjected to reflux extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. The hexane extract is typically discarded.
- Methanol Extraction: The remaining plant residue is then extracted exhaustively with methanol under reflux. This step extracts the more polar diarylheptanoids.
- Partitioning: The resulting methanol extract is concentrated and partitioned between an ethyl acetate (EtOAc) and water mixture (e.g., 1:1 v/v). The diarylheptanoids, including
   Acerogenin G, preferentially move into the ethyl acetate phase.
- Chromatographic Purification: The ethyl acetate fraction is dried, concentrated, and subjected to one or more stages of column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC) for final purification to yield pure
   Acerogenin G.





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**Caption:** General workflow for the isolation of **Acerogenin G**.



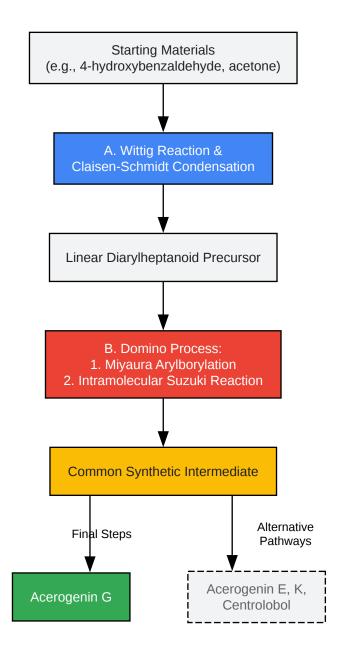
### **Total Synthesis**

The total synthesis of **Acerogenin G** was first reported by Ogura et al. in 2013[2]. The strategy relies on constructing the linear diarylheptanoid chain and then performing key reactions to yield the final product.

#### Synthetic Strategy:

- Precursor Assembly: The linear diarylheptanoid backbone, which serves as the cyclization precursor, is constructed using established methods such as the Wittig reaction and Claisen-Schmidt condensation from simpler starting materials like 4-hydroxybenzaldehyde and acetone[2].
- Domino Reaction: A key step involves a domino process that includes a Miyaura arylborylation followed by an intramolecular Suzuki reaction. This efficiently forms a critical intermediate[2].
- Final Product Formation: The common synthetic intermediate generated from the domino reaction is then used to achieve the total synthesis of **Acerogenin G**, as well as related compounds like Acerogenin E and K[2].





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Caption: Key strategies in the total synthesis of Acerogenin G.

# Biological Activity and Mechanism of Action Acerogenin G

Despite its successful isolation and synthesis, there is currently a notable lack of published research on the specific biological activities or mechanisms of action for **Acerogenin G**. This represents a significant knowledge gap and an opportunity for future investigation.



### **Biological Context from Related Acerogenins**

To provide a framework for potential research, it is useful to consider the documented biological activities of other closely related diarylheptanoids isolated from the same source, Acer nikoense.

- Acerogenin A: This compound has been shown to stimulate osteoblast differentiation. Its
  mechanism involves the upregulation of Bone Morphogenetic Protein (BMP) expression
  (specifically Bmp-2, Bmp-4, and Bmp-7), which in turn promotes the expression of key
  osteogenic transcription factors like Runx2 and Osterix[3].
- Acerogenin C: This macrocyclic diarylheptanoid exhibits antiproliferative activity against
  human aortic smooth muscle cells. It induces cell cycle arrest at the G0/G1 phase by downregulating the expression of cyclin D1, CDK4, cyclin E, and CDK2, while up-regulating the
  CDK inhibitor p27kip1[4]. Other studies have shown that derivatives of Acerogenin C can
  inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages, suggesting
  anti-inflammatory potential[5].
- Acerogenin M: This compound has demonstrated marked anti-inflammatory effects in mouse models and moderate inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation, indicating potential anti-tumor-promoting activity[6].

The diverse activities of these structurally similar compounds suggest that **Acerogenin G** may also possess valuable bioactivities, warranting further screening and mechanistic studies.

## **Summary and Future Directions**

**Acerogenin G** is a well-characterized natural product in terms of its chemical structure and synthesis. Key physicochemical data are available, and robust protocols for its isolation and total synthesis have been developed. However, its biological profile remains completely unexplored.

The potent and varied biological effects of its close structural relatives—ranging from promoting bone formation to anti-inflammatory and antiproliferative activities—strongly suggest that **Acerogenin G** is a promising candidate for biological screening. Future research should focus on evaluating its cytotoxic, anti-inflammatory, anti-diabetic, and neuroprotective properties,



among others, to elucidate its potential therapeutic value and corresponding signaling pathways.

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